molecular formula C15H21NO6 B12572062 N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine CAS No. 329323-25-3

N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine

Cat. No.: B12572062
CAS No.: 329323-25-3
M. Wt: 311.33 g/mol
InChI Key: POPIQBJXJPYOSW-UHFFFAOYSA-N
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Description

N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine (hereafter referred to as N-Ddz-beta-alanine) is a protected derivative of beta-alanine, featuring the [1-(3,5-dimethoxyphenyl)-1-methylethoxy]carbonyl (Ddz) group as a protective moiety for the amine functionality. The Ddz group is a carbonate-based blocking agent, commonly employed in peptide synthesis to shield amines during multi-step reactions. Its structure includes a 3,5-dimethoxyphenyl substituent, which confers unique steric and electronic properties, influencing both reactivity and stability under specific conditions .

Beta-alanine, a non-proteinogenic amino acid, is critical in biochemical pathways and pharmaceutical applications. Protection of its amine group is essential to prevent unwanted side reactions during synthesis. The Ddz group’s acid-labile nature allows selective deprotection under mild acidic conditions, distinguishing it from other protecting groups like benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (BOC) .

Properties

CAS No.

329323-25-3

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

3-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO6/c1-15(2,22-14(19)16-6-5-13(17)18)10-7-11(20-3)9-12(8-10)21-4/h7-9H,5-6H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

POPIQBJXJPYOSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)OC)OC)OC(=O)NCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine typically involves the reaction of 3,5-dimethoxybenzyl alcohol with beta-alanine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,5-dimethoxybenzoic acid, while reduction of the carbonyl group can produce the corresponding alcohol .

Scientific Research Applications

N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: It is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group can interact with enzymes and receptors, potentially modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

N-Benzyloxycarbonyl-DL-alanine (Cbz-Alanine)

  • Structure : Features a benzyloxycarbonyl (Cbz) group attached to DL-alanine.
  • Key Properties: Molecular Weight: 223.22 g/mol . CAS RN: 4132-86-9 . Deprotection Method: Hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) .
  • Comparison with N-Ddz-beta-alanine: The Cbz group is less sterically hindered than Ddz, facilitating easier coupling but offering lower selectivity in acidic environments. Unlike Ddz, Cbz is stable under mild acidic conditions but susceptible to hydrogenolysis, limiting its use in hydrogenation-sensitive syntheses .

tert-Butoxycarbonyl (BOC)-Protected Alanine Derivatives

  • Structure : Uses the BOC group [(1,1-dimethylethoxy)carbonyl] for amine protection.
  • Key Properties :
    • Deprotection Method: Strong acids (e.g., trifluoroacetic acid, TFA) .
  • Comparison with N-Ddz-beta-alanine :
    • BOC is highly stable under basic and neutral conditions but requires harsh acidic conditions for removal, which may degrade sensitive substrates.
    • The Ddz group’s dimethoxyphenyl moiety provides enhanced acid lability, enabling deprotection under milder conditions (e.g., dilute HCl or TFA in dichloromethane) .

Pesticide Alanine Derivatives (e.g., Metalaxyl, Benalaxyl)

  • Structure : Feature acyl or aryl groups on the amine (e.g., N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) .
  • Key Properties :
    • Applications: Used as fungicides due to their systemic activity .
  • Comparison with N-Ddz-beta-alanine :
    • Unlike N-Ddz-beta-alanine, these compounds are designed for biological activity rather than synthetic utility.
    • The Ddz group’s lack of pesticidal functionality highlights its specialized role in chemical synthesis .

Stability and Reactivity

Protecting Group Acid Stability Base Stability Deprotection Method
Ddz Low High Mild acid (e.g., TFA)
Cbz Moderate High Hydrogenolysis
BOC High Low Strong acid (e.g., TFA)
  • The Ddz group’s dimethoxyphenyl substituent enhances electron density, accelerating acid-catalyzed cleavage compared to Cbz or BOC .

Research Findings and Innovations

  • Stereochemical Considerations : Unlike DL-alanine derivatives (e.g., Cbz-DL-alanine), beta-alanine lacks a chiral center, simplifying synthetic workflows .

Biological Activity

N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine is a synthetic derivative of beta-alanine, an amino acid known for its role in various biological processes. This compound's unique structure, featuring a carbonyl group and a 3,5-dimethoxyphenyl substituent, enhances its lipophilicity and potential biological activity, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of this compound is C15H21NO6C_{15}H_{21}NO_6 with a molecular weight of 311.34 g/mol. The presence of methoxy groups in its structure suggests enhanced interactions with biological targets compared to simpler derivatives like beta-alanine.

Property Value
Molecular FormulaC15H21NO6C_{15}H_{21}NO_6
Molecular Weight311.34 g/mol
CAS Number329323-25-3

Research into the biological activity of this compound is still emerging. However, preliminary findings suggest potential interactions with neuropeptide receptors and modulation of neurotransmitter pathways. Beta-alanine itself is recognized for enhancing muscle endurance by increasing carnosine levels in muscle tissues, which may extend to this compound due to its structural similarities.

Pharmacological Properties

The pharmacological properties of this compound may include:

Study on Antimicrobial Activity

In a study evaluating related compounds' antimicrobial activities, derivatives showed significant effectiveness against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL. These findings indicate that modifications similar to those found in this compound could enhance antimicrobial efficacy .

Neuroprotective Studies

Research focused on neuroprotective agents has highlighted the importance of structural features in modulating activity against neurodegenerative conditions. Analogous compounds targeting mitochondrial complex I have shown promising results in ameliorating Alzheimer's pathology in animal models . Given the structural similarities, further investigation into this compound's effects on mitochondrial function could yield valuable insights.

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